molecular formula C20H21F5N6O4S B12369841 Hsd17B13-IN-22

Hsd17B13-IN-22

Cat. No.: B12369841
M. Wt: 536.5 g/mol
InChI Key: BHZZWEVPPLINLX-JTQLQIEISA-N
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Description

Hsd17B13-IN-22 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 by this compound has shown potential therapeutic benefits in treating these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-22 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

    Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of various functional groups to enhance the potency and selectivity of the inhibitor.

    Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Reaction conditions are carefully controlled to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-22 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: Various substitution reactions can be performed to introduce different substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Hsd17B13-IN-22 has a wide range of scientific research applications:

Mechanism of Action

Hsd17B13-IN-22 exerts its effects by selectively inhibiting the enzyme HSD17B13. This inhibition disrupts the enzyme’s role in lipid metabolism, leading to reduced lipid accumulation in the liver. The compound targets the active site of HSD17B13, preventing its interaction with natural substrates. This action ultimately reduces the progression of NAFLD and NASH by decreasing lipid droplet formation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hsd17B13-IN-22 stands out due to its high selectivity and potency in inhibiting HSD17B13. Compared to other inhibitors like BI-3231, this compound has shown better pharmacokinetic properties and efficacy in preclinical studies. Its unique structural features contribute to its superior binding affinity and inhibitory activity .

Properties

Molecular Formula

C20H21F5N6O4S

Molecular Weight

536.5 g/mol

IUPAC Name

2,6-difluoro-3-[6-[(2S)-2-(methoxymethyl)-4-methylsulfonylpiperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C20H21F5N6O4S/c1-29-18-12(16(28-29)11-6-13(20(23,24)25)15(22)17(32)14(11)21)7-26-19(27-18)31-5-4-30(36(3,33)34)8-10(31)9-35-2/h6-7,10,32H,4-5,8-9H2,1-3H3/t10-/m0/s1

InChI Key

BHZZWEVPPLINLX-JTQLQIEISA-N

Isomeric SMILES

CN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(C[C@H]4COC)S(=O)(=O)C

Canonical SMILES

CN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(CC4COC)S(=O)(=O)C

Origin of Product

United States

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